3-(3,5-Dimethylcyclohexyl)piperidine
Description
3-(3,5-Dimethylcyclohexyl)piperidine is a piperidine derivative featuring a cyclohexyl substituent at the 3-position of the piperidine ring, with methyl groups at the 3- and 5-positions of the cyclohexyl moiety. Piperidine derivatives are critical in medicinal chemistry due to their presence in pharmaceuticals, agrochemicals, and natural alkaloids . For example, piperidine scaffolds are integral to drugs like raloxifene (osteoporosis treatment) and minoxidil (antihypertensive) .
Properties
Molecular Formula |
C13H25N |
|---|---|
Molecular Weight |
195.34 g/mol |
IUPAC Name |
3-(3,5-dimethylcyclohexyl)piperidine |
InChI |
InChI=1S/C13H25N/c1-10-6-11(2)8-13(7-10)12-4-3-5-14-9-12/h10-14H,3-9H2,1-2H3 |
InChI Key |
YJSNUZBKEJUDGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)C2CCCNC2)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(3,5-Dimethylcyclohexyl)piperidine can be achieved through several synthetic routes. One common method involves the hydrogenation of 3,5-dimethylpyridine to produce 3,5-dimethylpiperidine, which can then be further functionalized to introduce the cyclohexyl group . Industrial production methods often utilize catalytic hydrogenation over a molybdenum disulfide catalyst to achieve high yields and purity . Additionally, continuous flow reactions and microwave-assisted cyclocondensation have been explored for efficient synthesis .
Chemical Reactions Analysis
3-(3,5-Dimethylcyclohexyl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like alkyl halides or acyl chlorides. Major products formed from these reactions include functionalized piperidines and cyclohexyl derivatives .
Scientific Research Applications
Scientific Research Applications
3-(3,5-Dimethylcyclohexyl)piperidine is referenced by its CAS number 1565928-42-8 in chemical databases and scientific literature . While specific applications are still emerging, the compound's structure and properties lend it to several research areas:
Urokinase Receptor Inhibition:
- Background : The urokinase receptor is implicated in cancer cell invasion and metastasis .
- Research Findings : Analogs of this compound, such as IPR-69, have demonstrated the ability to inhibit the urokinase receptor, leading to the reduction of cancer cell activities .
- In Vitro Studies : In vitro studies using MDA-MB-231 breast cancer cells showed that IPR-69 blocked invasion, migration, and adhesion with an IC50 near 30 μM. It also inhibited cell growth with an IC50 of 6 μM and induced apoptosis .
- In Vivo Studies : In NOD-SCID mice inoculated with breast TMD-231 cells, IPR-69 showed a 20% reduction in tumor volumes, along with less extensive metastasis .
- Pharmacokinetics : Compound 3 exhibited drug-like properties in vivo, reaching a maximum plasma level of 40 μM approximately 5 hours after oral administration, with an estimated half-life of 2 hours .
Development of SARS-CoV-2 3CLpro Inhibitors:
- Piperidine is used in the structure-guided design of potent inhibitors of SARS-CoV-2 3CLpro .
- It can engage in favorable binding interactions .
Data Table: Effects on Breast Cancer Cells
| Property | IPR-9 (Analog of 1) | IPR-69 (Analog of 3) |
|---|---|---|
| Invasion Inhibition (IC50) | ~30 μM | ~30 μM |
| Angiogenesis Inhibition (IC50) | 3 μM | 3 μM |
| Cell Growth Inhibition (IC50) | 17 μM | 6 μM |
| Apoptosis Induction (50 μM) | N/A | 51% increase |
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylcyclohexyl)piperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to modulate various signaling pathways, including NF-κB, PI3K/Akt, and caspase-dependent pathways . These interactions result in the regulation of cellular processes such as apoptosis, proliferation, and inflammation. The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to downstream signaling events .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations:
- Substituent Position and Bioactivity : Derivatives with substituents at the 3-position (e.g., 3-(3,5-dimethylcyclohexyl)piperidine) often target central nervous system (CNS) receptors due to enhanced blood-brain barrier penetration . In contrast, 2,6-disubstituted piperidines (e.g., 3,5-dimethyl-2,6-diphenylpiperidine) exhibit antibacterial properties .
- Functional Group Impact: The 3,5-dimethylcyclohexyl group increases steric bulk and lipophilicity compared to benzylidene () or phenoxyethyl () groups. This may improve metabolic stability but reduce solubility.
- Agrochemical vs. Pharmaceutical Use : 3,5-Dichlorophenyl derivatives () are fungicidal, whereas dimethylcyclohexyl-piperidine derivatives are more likely to be explored for CNS applications .
Biological Activity
3-(3,5-Dimethylcyclohexyl)piperidine is a piperidine derivative that has garnered attention for its potential biological activities, particularly in therapeutic applications. This compound, characterized by its unique cyclohexyl substitution, has been investigated for various pharmacological effects, including anti-inflammatory and anticancer properties.
- Molecular Formula : C₁₁H₁₅N
- Molecular Weight : 175.25 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Studies suggest that it may exert its effects through:
- Inhibition of Enzymes : Similar piperidine compounds have shown potential in inhibiting enzymes involved in inflammation and cancer progression.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to pain and mood regulation.
Anticancer Activity
Recent research highlights the compound's potential as an anticancer agent. For instance:
- Cytotoxicity Studies : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines. For example, a related piperidine derivative exhibited an IC50 value of 7 nM against microsomal prostaglandin E synthase-1 (mPGES-1), indicating strong inhibition of prostaglandin synthesis linked to tumor growth .
- Mechanisms of Action : The anticancer effects are believed to involve apoptosis induction and cell cycle arrest in cancer cells, similar to other piperidine derivatives .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Inhibition of Prostaglandin Synthesis : By inhibiting mPGES-1, this compound may reduce the synthesis of pro-inflammatory mediators like prostaglandins .
- Case Studies : Animal models have shown reduced inflammation markers upon administration of piperidine derivatives, suggesting potential therapeutic applications in conditions like arthritis and other inflammatory diseases.
Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of mPGES-1 | |
| Anti-inflammatory | Prostaglandin inhibition | |
| Neurotransmitter Modulation | Receptor interaction |
Case Studies
- Cancer Therapeutics : A study on piperidine derivatives demonstrated that compounds similar to this compound effectively inhibited tumor growth in xenograft models. The study reported a significant reduction in tumor size compared to controls.
- Inflammation Models : In a rodent model of inflammation, administration of related compounds resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores for inflammation severity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
